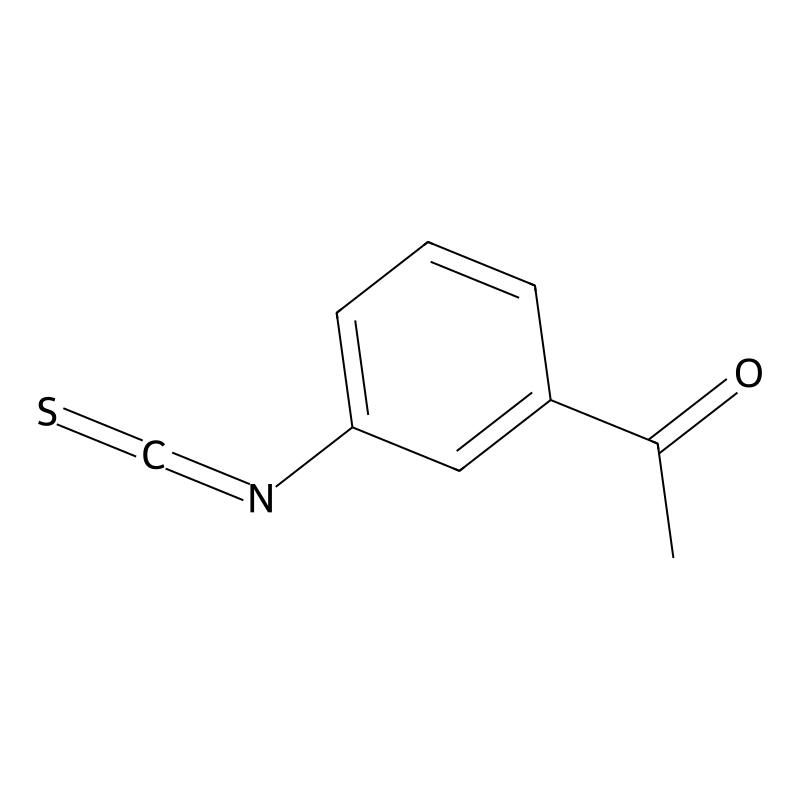1-(3-Isothiocyanatophenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
1-(3-Isothiocyanatophenyl)ethanone, also known as 3-(acetylthiocarbamoyl)benzene, is an organic compound with the chemical formula C₉H₇NOS. Its synthesis has been reported in scientific literature, employing various methods like the reaction of 3-bromophenyl(acetyl)methanone with potassium thiocyanate in acetone []. Characterization techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound [, ].
Potential Biological Activities:
Studies suggest that 1-(3-Isothiocyanatophenyl)ethanone might possess various biological activities, making it a subject of interest in scientific research. These potential activities include:
Antimicrobial activity
The compound has been evaluated for its antibacterial and antifungal properties against various strains. Some studies have shown promising results against specific bacterial and fungal pathogens [, ].
Antioxidant activity
Research suggests that 1-(3-Isothiocyanatophenyl)ethanone might exhibit antioxidant activity, potentially offering protection against oxidative stress-related damage [].
Enzyme inhibition
The compound has been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's disease [].
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (80%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant








